2-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide
Description
2-(4-((4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide is a synthetic compound featuring a phenoxyacetamide core substituted with dual sulfonyl groups. The 1,4-diazepane ring is functionalized with a 1H-imidazol-4-yl sulfonyl moiety, distinguishing it from structurally related benzimidazole or pyridyl-based derivatives.
Properties
IUPAC Name |
2-[4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O6S2/c17-15(22)11-27-13-2-4-14(5-3-13)28(23,24)20-6-1-7-21(9-8-20)29(25,26)16-10-18-12-19-16/h2-5,10,12H,1,6-9,11H2,(H2,17,22)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIXBHYYBHVUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide , also known by its CAS number 2320523-04-2, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.6 g/mol. The structure features an imidazole ring, a diazepane moiety, and sulfonyl groups that contribute to its reactivity and biological activity.
Pharmacological Profile
Research indicates that this compound may exhibit several biological activities:
- Antinociceptive Activity : Similar compounds have shown promise in pain relief. For instance, derivatives containing imidazole and diazepane structures have been noted for their antinociceptive properties, potentially acting through central nervous system pathways .
- Antitumor Properties : Compounds with sulfonamide functionalities have been investigated for their ability to inhibit tumor growth in various cancer models. Studies suggest that the sulfonamide group can enhance the binding affinity to target proteins involved in cancer progression .
- Antimicrobial Activity : The presence of heterocycles like imidazole in the structure is often linked to antimicrobial effects. Some derivatives have demonstrated activity against bacterial strains, indicating potential use as antimicrobial agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds similar to this one often act as inhibitors of key enzymes involved in pain pathways or cancer cell proliferation. For example, inhibition of dihydrofolate reductase (DHFR) has been observed in related benzamide compounds .
- Receptor Modulation : The imidazole moiety may interact with various receptors in the body, influencing neurotransmitter systems and contributing to analgesic effects.
Case Studies and Research Findings
A review of current literature reveals several studies focusing on the biological activity of structurally related compounds:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , and it possesses a complex structure that includes imidazole and sulfonamide functionalities. These features are critical for its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of imidazole derivatives, including compounds similar to 2-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide. For instance, a comparative study on various imidazole derivatives demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the imidazole ring can enhance anticonvulsant activity against induced seizures .
Table 1: Anticonvulsant Activity of Imidazole Derivatives
| Compound Name | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| Compound A | 200 | 85 |
| Compound B | 100 | 60 |
| This compound | 200 | TBD |
Neuroprotective Effects
The neuroprotective potential of sulfonamide derivatives has been explored in various studies. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits for conditions such as epilepsy and neurodegenerative disorders . For example, the structural similarity to known neuroprotective agents suggests that this compound could inhibit neuronal apoptosis and promote cell survival.
Case Study: Neuroprotection in Animal Models
In a study involving pentylenetetrazole-induced seizures in mice, derivatives similar to this compound were shown to significantly reduce seizure frequency and duration compared to control groups .
Antiproliferative Activity
Emerging research indicates that compounds with imidazole and sulfonamide moieties exhibit antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF7 (Breast) | 10 | This compound |
| HeLa (Cervical) | 15 | Similar Imidazole Derivative |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with benzimidazole- and pyridyl-sulfonyl derivatives reported in the literature. Below is a systematic comparison based on synthesis, structural features, and spectroscopic data:
Structural Modifications and Substituent Effects
- Core Heterocycles: The target compound employs a 1,4-diazepane ring, whereas analogs such as 3ae, 3af, and 3ag () utilize benzimidazole cores. The 1H-imidazol-4-yl sulfonyl group in the target compound contrasts with pyridylmethyl sulfonyl groups in compounds like 3j and 3k (). Imidazole’s aromaticity and hydrogen-bonding capacity (via NH groups) could enhance interactions with biological targets compared to pyridyl systems .
Substituent Patterns :
- Methoxy groups at the 5- or 6-positions of benzimidazole (e.g., 3ae , 3af ) improve solubility and metabolic stability, as seen in their high yields (73–79%) (). The target compound lacks such substituents, which may affect its pharmacokinetic profile .
- Trifluoroethoxy (e.g., 3ag ) and 3-methoxypropoxy (e.g., 3ah ) substituents in analogs enhance lipophilicity, a feature absent in the target compound .
Spectroscopic Data
- 1H-NMR Profiles: The target compound’s imidazole NH proton is expected to resonate as a broad peak near δ 8.75, similar to 3k (). Protons adjacent to sulfonyl groups in analogs (e.g., 3ag) appear at δ 2.05–4.15 (), a range likely applicable to the target compound’s diazepane and phenoxyacetamide moieties .
Key Differences :
Tabulated Comparison of Key Features
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation and coupling steps. Key optimizations include:
- Reagent stoichiometry: Maintain a 1:1 molar ratio of reactants (e.g., imidazole derivatives and diazepane sulfonyl precursors) to minimize side products .
- Solvent selection: Use polar aprotic solvents (e.g., DMSO or acetonitrile) to enhance solubility and reaction homogeneity .
- Temperature control: Reflux conditions (~80–100°C) are critical for activating sulfonyl transfer reactions, while post-reaction cooling ensures crystallization of the product .
- Purification: Employ column chromatography with gradients of ethyl acetate and hexane to isolate the target compound from unreacted intermediates .
Q. What analytical techniques are essential for confirming structural integrity?
Methodological Answer:
- NMR spectroscopy: Use H and C NMR to verify sulfonyl and imidazole moieties. For example, the imidazole proton resonates at δ 7.2–8.5 ppm, while sulfonyl-linked carbons appear at δ 45–55 ppm .
- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with a mass error <2 ppm .
- HPLC: Monitor purity (>95%) using a C18 column with a methanol/water mobile phase (65:35 v/v) and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
Methodological Answer:
- Quantum chemical calculations: Use density functional theory (DFT) to model sulfonylation transition states and predict reaction barriers. Software like Gaussian or ORCA can identify energetically favorable pathways .
- Reaction path search tools: Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative mechanisms, such as nucleophilic substitution at the diazepane sulfur center .
- Machine learning (ML): Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for novel derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response normalization: Compare EC values under standardized assay conditions (e.g., pH 7.4 buffer, 37°C) to account for variability in cell viability or enzyme activity assays .
- Structural validation: Reconfirm compound identity via X-ray crystallography (e.g., for imidazole ring conformation) to rule out batch-specific impurities .
- Meta-analysis: Aggregate data from orthogonal assays (e.g., SPR binding, in vitro cytotoxicity) to identify trends obscured by single-study noise .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Systematic substitution: Replace the phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding .
- Bioisosteric replacement: Swap the acetamide moiety with a carbamate or urea group to evaluate metabolic stability in hepatic microsome assays .
- Pharmacophore mapping: Use Schrödinger’s Phase or MOE to align active derivatives and identify critical hydrogen-bonding or hydrophobic interactions .
Data-Driven Experimental Design
Q. What statistical approaches minimize experimental runs in process optimization?
Methodological Answer:
- Factorial design: Apply a 2 factorial matrix to test variables (e.g., temperature, catalyst loading) and identify significant interactions. For example, a 2 design reduces 27 trial runs to 8 .
- Response surface methodology (RSM): Use central composite design (CCD) to model non-linear relationships between variables (e.g., solvent polarity vs. yield) .
- ANOVA analysis: Statistically validate model adequacy (p <0.05) and adjust insignificant factors (e.g., stirring speed) to focus resources on critical parameters .
Q. How do thermal stability studies inform formulation and storage protocols?
Methodological Answer:
- Thermogravimetric analysis (TGA): Identify decomposition onset temperatures (e.g., >200°C) to guide lyophilization or cryogenic storage .
- Differential scanning calorimetry (DSC): Detect polymorphic transitions (e.g., exothermic peaks at 150°C) that may alter bioavailability .
- Accelerated stability testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC to estimate shelf life .
Cross-Disciplinary Applications
Q. What methodologies link this compound’s chemical properties to biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR): Immobilize recombinant proteins (e.g., kinases) to measure binding kinetics (k/k) in real time .
- Molecular docking: Use AutoDock Vina to simulate binding poses in active sites (e.g., ATP-binding pockets) and prioritize targets for wet-lab validation .
- Transcriptomics: Treat cell lines with the compound and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis or inflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
